molecular formula C10H10ClFO B176393 4-(2-Fluorophenyl)butyryl chloride CAS No. 166251-26-9

4-(2-Fluorophenyl)butyryl chloride

Cat. No. B176393
M. Wt: 200.64 g/mol
InChI Key: RKDSMLHJLRBAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)butyryl chloride, also known as 2-Fluorobutyryl chloride, is an organic compound with the molecular formula C10H10ClF. It is a colorless liquid that is widely used in organic synthesis for the preparation of various pharmaceuticals, agrochemicals, and other important chemical compounds.

Mechanism Of Action

The mechanism of action of 4-(2-Fluorophenyl)butyryl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles to form acyl derivatives. This reaction is typically carried out in the presence of a suitable catalyst, such as aluminum chloride or boron trifluoride.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(2-Fluorophenyl)butyryl chloride are not well studied. However, it is known to be a potent acylating agent that can react with various nucleophiles, including amino acids, peptides, and proteins. This reaction can lead to the formation of acyl derivatives, which can have a range of biological activities.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(2-Fluorophenyl)butyryl chloride in lab experiments include its high yield and purity, as well as its versatility as an intermediate for the synthesis of various chemical compounds. However, its use can be limited by its potential toxicity and reactivity, which require careful handling and storage.

Future Directions

The future directions for research on 4-(2-Fluorophenyl)butyryl chloride include the development of new synthetic methods and the exploration of its potential biological activities. It may also be used as a starting material for the synthesis of new drugs and other important chemical compounds. Additionally, further studies are needed to better understand its mechanism of action and potential toxicity.

Scientific Research Applications

4-(2-Fluorophenyl)butyryl chloride is a versatile intermediate that is widely used in organic synthesis for the preparation of various pharmaceuticals and agrochemicals. It is used as a key building block in the synthesis of drugs such as fenofibrate, a lipid-lowering agent, and flurbiprofen, a nonsteroidal anti-inflammatory drug. It is also used in the synthesis of insecticides, herbicides, and other important chemical compounds.

properties

CAS RN

166251-26-9

Product Name

4-(2-Fluorophenyl)butyryl chloride

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

4-(2-fluorophenyl)butanoyl chloride

InChI

InChI=1S/C10H10ClFO/c11-10(13)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2

InChI Key

RKDSMLHJLRBAAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCCC(=O)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)Cl)F

synonyms

Benzenebutanoyl chloride, 2-fluoro-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(2-fluorophenyl)butyric acid (100 g, 0.55 mol) and thionyl chloride (418.8 g, 3.51 mol) was refluxed for 3 h. The excess thionyl chloride was removed in vacuo to give 110.1 g (100%) of 4-(2-fluorophenyl)butyryl chloride.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
418.8 g
Type
reactant
Reaction Step One

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